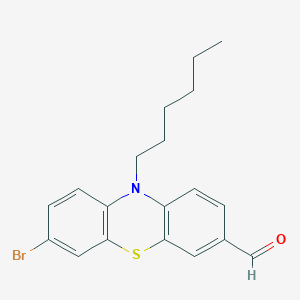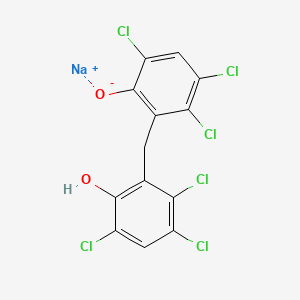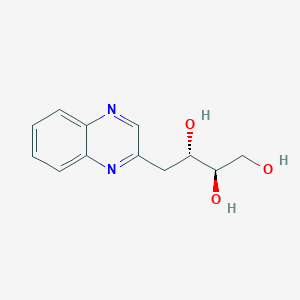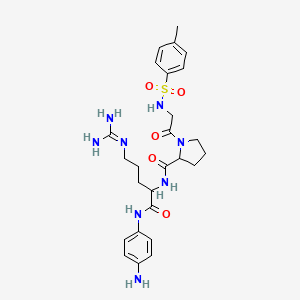![molecular formula C32H24Cl2N6O4Ru B12300644 bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride: is a complex compound that features multiple bipyridine ligands. These ligands are known for their ability to coordinate with metal centers, making them valuable in various chemical and industrial applications. The compound’s structure allows it to form stable complexes with metals, which can be utilized in catalysis, materials science, and other fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride typically involves the coordination of bipyridine ligands with a metal center. One common method involves the dehydrogenative coupling of pyridine derivatives in the presence of a catalyst. The reactivity of this coupling depends on the substituents on the pyridine ring, with higher pKa values providing better yields .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale coordination reactions under controlled conditions. The use of homogeneous and heterogeneous catalysts can enhance the efficiency of these reactions, allowing for the production of the compound in significant quantities .
化学反応の分析
Types of Reactions: Bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction reactions can also occur, typically involving the addition of reducing agents.
Substitution: Substitution reactions are common, where ligands in the compound are replaced by other ligands under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized bipyridine derivatives, while substitution reactions can produce a variety of substituted bipyridine complexes .
科学的研究の応用
Chemistry: In chemistry, bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride is used as a ligand in coordination chemistry. It forms stable complexes with various metals, which can be utilized in catalysis and materials science .
Biology: In biology, the compound’s metal complexes can be used as probes for studying biological systems. These complexes can interact with biomolecules, providing insights into their structure and function .
Medicine: For example, ruthenium complexes of bipyridine derivatives have been explored for their anticancer properties .
Industry: In industry, the compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and other functional materials .
作用機序
The mechanism by which bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride exerts its effects involves the coordination of its bipyridine ligands with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity in various chemical reactions. The molecular targets and pathways involved depend on the specific metal and the context in which the compound is used .
類似化合物との比較
- Bis(2,2’-bipyridine)ruthenium(II) complexes
- Bis(2,2’-bipyridine)iron(II) complexes
- Bis(2,2’-bipyridine)copper(II) complexes
Uniqueness: What sets bis(2,2’-bipyridine-kappaN1,kappaN1’)[[2,2’-bipyridine]-5,5’-dicarboxylato(2-)-kappaN1,kappaN1’]-, dihydrochloride apart is its specific coordination environment and the presence of carboxylato groups, which can influence its reactivity and stability. This makes it particularly useful in applications requiring precise control over metal-ligand interactions .
特性
分子式 |
C32H24Cl2N6O4Ru |
|---|---|
分子量 |
728.5 g/mol |
IUPAC名 |
6-(5-carboxylatopyridin-2-yl)pyridine-3-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihydrochloride |
InChI |
InChI=1S/C12H8N2O4.2C10H8N2.2ClH.Ru/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-6H,(H,15,16)(H,17,18);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChIキー |
NHTZGFPRFUFMJE-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(=O)[O-])C2=NC=C(C=C2)C(=O)[O-].Cl.Cl.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12300563.png)
![5-(4-(Trifluoromethyl)phenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12300567.png)


![6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol](/img/structure/B12300580.png)




![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B12300627.png)
![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
![3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane](/img/structure/B12300638.png)
![2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)
